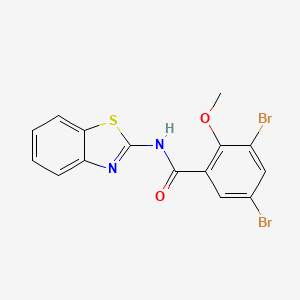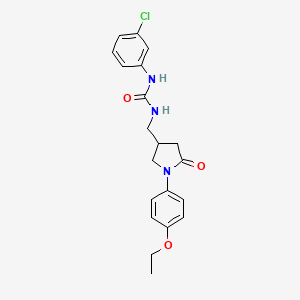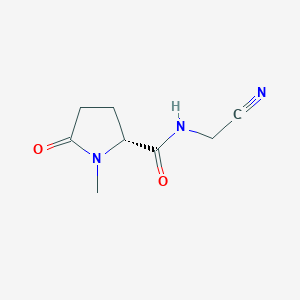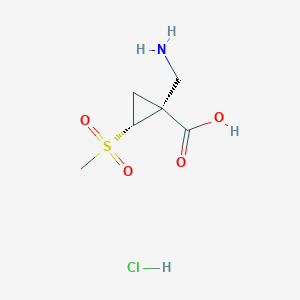
(1R,2R)-1-(Aminomethyl)-2-methylsulfonylcyclopropane-1-carboxylic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-1-(Aminomethyl)-2-methylsulfonylcyclopropane-1-carboxylic acid;hydrochloride is a useful research compound. Its molecular formula is C6H12ClNO4S and its molecular weight is 229.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Concise Asymmetric Synthesis
The development of concise and efficient synthesis methods for cyclopropane-derived compounds has been a focus of research. For example, Lou et al. (2013) describe a robust, chromatography-free synthesis of (1R,2S)-1-amino-2-vinylcyclopropane-carboxylic acid-derived sulfonamide and ethyl ester, which are key building blocks in the preparation of potent HCV NS3 protease inhibitors (Lou et al., 2013). This synthesis is notable for its high enantiomeric excess (ee) and the application of wet milling to accelerate the reaction.
Tailor-Made α-Amino Acids
The synthesis of tailor-made amino acids like (1R,2S)-vinyl-ACCA, which is an essential unit in hepatitis C virus (HCV) NS3/4A protease inhibitors, underscores the demand for these compounds in drug development. Sato et al. (2016) provide a comprehensive overview of the synthetic approaches to this compound and its isomers, emphasizing the importance of operational convenience and scalability (Sato et al., 2016).
Applications in Drug Development
Pharmacophoric Unit in Protease Inhibitors
The structural features of cyclopropane-derived amino acids make them a crucial pharmacophoric unit in the development of new-generation drugs, particularly for the treatment of hepatitis C. The high demand for these compounds in asymmetric synthesis highlights their significance in creating highly potent inhibitors.
Enzymatic Roles and Ethylene Production in Plants
Compounds like 1-aminocyclopropanecarboxylic acid (ACC) and its derivatives play significant roles in plant physiology, including ethylene production. Ethylene is a critical hormone in plant growth and response to environmental stress. Research on the stereospecific conversion of ACC to ethylene by plant tissues provides insights into the molecular basis of plant hormone action and offers potential applications in agriculture (Hoffman et al., 1982).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (1R,2R)-1-(Aminomethyl)-2-methylsulfonylcyclopropane-1-carboxylic acid;hydrochloride involves the reaction of a cyclopropane derivative with an amine and a sulfonyl chloride. The resulting product is then converted to the hydrochloride salt form.", "Starting Materials": [ "Cyclopropane-1-carboxylic acid", "Methylsulfonyl chloride", "Amine (e.g. methylamine, ethylamine)" ], "Reaction": [ "Step 1: Cyclopropane-1-carboxylic acid is reacted with thionyl chloride to form the corresponding acid chloride.", "Step 2: The acid chloride is then reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to form the corresponding sulfonyl chloride derivative.", "Step 3: The sulfonyl chloride derivative is then reacted with the amine in the presence of a base such as triethylamine to form the desired product, (1R,2R)-1-(Aminomethyl)-2-methylsulfonylcyclopropane-1-carboxylic acid.", "Step 4: The product is then converted to the hydrochloride salt form by reacting with hydrochloric acid." ] } | |
CAS-Nummer |
2138180-95-5 |
Molekularformel |
C6H12ClNO4S |
Molekulargewicht |
229.68 g/mol |
IUPAC-Name |
1-(aminomethyl)-2-methylsulfonylcyclopropane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO4S.ClH/c1-12(10,11)4-2-6(4,3-7)5(8)9;/h4H,2-3,7H2,1H3,(H,8,9);1H |
InChI-Schlüssel |
JXUJDYNOBPKFLO-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)C1CC1(CN)C(=O)O.Cl |
Kanonische SMILES |
CS(=O)(=O)C1CC1(CN)C(=O)O.Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2836729.png)

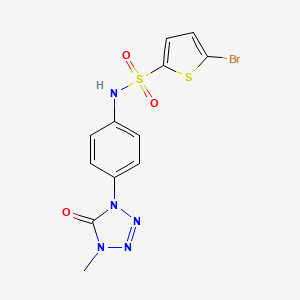
![N-(4-chloro-2-fluorophenyl)-2-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}acetamide](/img/structure/B2836734.png)
![5-Methoxy-2-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid](/img/structure/B2836735.png)
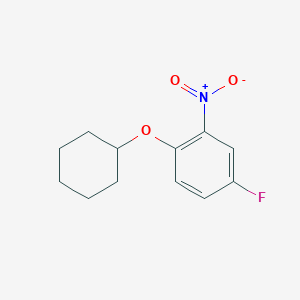

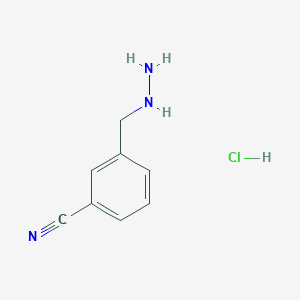
![2-(4-Chlorophenoxy)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-methylpropan-1-one](/img/structure/B2836740.png)
